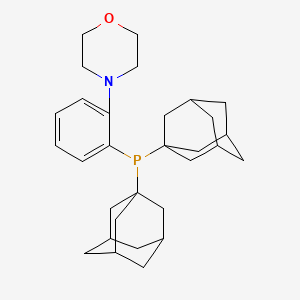

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine is synthesized through a series of chemical reactions involving the coupling of adamantyl groups with morpholinophenylphosphine. The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and scalable, making it suitable for commercial applications .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine undergoes various types of reactions, including:

Buchwald-Hartwig Amination: This reaction involves the coupling of amines with aryl halides.

Alkyne Hydroamination: This reaction involves the addition of amines to alkynes.

Monoarylation: This reaction involves the addition of aryl groups to compounds such as ammonia, hydrazine, and acetone.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, aryl halides, and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products

The major products formed from these reactions include arylated amines, hydroaminated alkynes, and monoarylated compounds. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Applications De Recherche Scientifique

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in catalytic reactions to facilitate the formation of carbon-nitrogen and carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mécanisme D'action

The mechanism of action of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine involves its role as a ligand in catalytic reactions. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate the activation and transformation of substrates, leading to the formation of desired products. The molecular targets and pathways involved include the activation of aryl halides and amines, enabling their coupling to form new chemical bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Di(1-adamantyl)-2-dimethylaminophenylphosphine

- tBuXPhos

- XPhos

- cataCXium® A

- BrettPhos

- JohnPhos

- PAd2-DalPhos

Uniqueness

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine is unique due to its electronic richness and steric hindrance, which make it highly effective in facilitating various catalytic reactions. Its ability to stabilize reactive intermediates and enhance reaction rates sets it apart from other similar compounds .

Activité Biologique

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine is a phosphine-containing compound that has garnered attention for its potential applications in medicinal chemistry and catalysis. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and the implications for therapeutic development.

Chemical Structure and Synthesis

The compound features a morpholine ring linked to a phenyl group that is further substituted with a di(adamantan-1-yl)phosphino moiety. The synthesis typically involves coupling reactions facilitated by palladium catalysts, which enable the formation of carbon-nitrogen and carbon-carbon bonds essential for its structural integrity.

The biological activity of this compound primarily stems from its role as a ligand in catalytic processes. It coordinates with metal centers (e.g., palladium), forming active catalytic species that facilitate the activation of substrates, leading to the formation of biologically relevant products. The unique steric and electronic properties conferred by the adamantane groups enhance its reactivity and selectivity in various chemical transformations.

Antiproliferative Effects

Research indicates that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives featuring adamantane moieties have been shown to inhibit tumor growth effectively, with IC50 values in the low micromolar range . The presence of nitrogen atoms in cyclic amines also contributes to enhanced pharmacological effects due to optimal spatial arrangements relative to aromatic systems .

Case Studies

Several studies have highlighted the biological relevance of compounds structurally similar to this compound:

- Antiproliferative Activity : A study evaluated a series of adamantane derivatives against various cancer cell lines, revealing that structural modifications significantly impact their efficacy. The most potent compounds exhibited IC50 values below 10 µM, indicating strong antiproliferative properties .

- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which these compounds exert their effects on cancer cells. It was found that they could induce apoptosis through mitochondrial pathways, suggesting a multi-faceted approach to cancer therapy .

- Catalytic Applications : The compound has also been utilized in catalytic reactions, demonstrating its versatility beyond biological applications. Its effectiveness in facilitating carbon-nitrogen bond formation positions it as a valuable tool in synthetic chemistry.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Antiproliferative Activity (IC50 µM) | Antifungal Activity | Notable Features |

|---|---|---|---|

| This compound | <10 | Potential | Unique phosphine ligand |

| Di(1-adamantyl)-2-dimethylaminophenylphosphine | Low | Moderate | Enhanced stability |

| Adamantane-based phenylalkylamines | <5 | Moderate | Stronger antiproliferative effects |

Propriétés

IUPAC Name |

bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42NOP/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30/h1-4,21-26H,5-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBRRSUORFMQCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42NOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676758 |

Source

|

| Record name | 4-{2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]phenyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237588-12-3 |

Source

|

| Record name | 4-{2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]phenyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.